molecular formula C2H6O B158626 Ethanol-2,2,2-d3 CAS No. 1759-87-1

Ethanol-2,2,2-d3

Cat. No. B158626
CAS RN: 1759-87-1
M. Wt: 49.09 g/mol
InChI Key: LFQSCWFLJHTTHZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol, wherein methyl protons are replaced by deuterium .


Synthesis Analysis

The synthesis of ethanol, including its isotope-labeled analogs, can be achieved through a process known as retrosynthetic analysis. This involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis . Another approach involves the hydration of ethylene, although this process is limited by the low equilibrium ethylene conversion at elevated temperatures .


Molecular Structure Analysis

The molecular structure of Ethanol-2,2,2-d3 is represented by the linear formula CD3CH2OH .


Chemical Reactions Analysis

Ethanol, including its isotope-labeled analogs, can undergo various chemical reactions. For instance, ethanol can be synthesized from CO2, dimethyl ether (DME), and H2. This reaction can be effectively promoted with a Ru–Co bimetallic catalyst using LiI as a promoter .


Physical And Chemical Properties Analysis

Ethanol-2,2,2-d3 has a molecular weight of 49.09 and a linear formula of CD3CH2OH. It is a liquid with a refractive index of n20/D 1.3611 (lit.), a boiling point of 78°C (lit.), and a density of 0.835 g/mL at 25°C (lit.) .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Ethanol is a key industrial chemical with applications in catalysis. Studies have shown that ethanol dehydrogenation is highly reactive at the oxygen-Pd-Au interface, leading to increased acetaldehyde production and promoting cross-esterification to produce ethyl acetate. Isotope-labeling experiments using CD3CH2OH (a deuterated form of ethanol) have played a crucial role in identifying C-C bond breakage and methane production in these reactions (Evans et al., 2019).

Fuel Cell Technology

  • Ethanol is an alternative fuel in direct combustion fuel cells. By modifying the platinum anode with tin, the overall electrocatalytic activity for ethanol oxidation is enhanced, and the poisoning by adsorbed CO from ethanol dissociative chemisorption is reduced. This advancement is significant for the development of direct ethanol fuel cells (DEFCs) (Lamy et al., 2004).

Pharmaceutical Analysis

  • Ethanol-based pharmaceutical products, such as tinctures and disinfectants, can be analyzed using a direct catalytic methanol (or ethanol) fuel cell device for their ethanol content. This application is critical in ensuring the quality and consistency of pharmaceutical products (Tomassetti et al., 2018).

Chemistry Education

  • Ethanol's role as an alternative and renewable energy source is an important aspect in the teaching of chemistry. Lessons based on the use of bioethanol align with socio-critical and problem-oriented approaches to chemistry education, emphasizing the societal dimension of scientific and technological issues (Feierabend & Eilks, 2011).

Lipid Membranes and Biochemistry

  • Studies on lipid membranes have investigated the effect of ethanol on their molecular structure and dynamics. High-resolution X-ray and neutron scattering experiments revealed how ethanol affects the fluidity and permeability of lipid membranes, providing insights into membrane biophysics (Toppozini et al., 2012).

Environmental Applications

  • Ethanol's role in the anaerobic biotransformation of 2,4-dinitrotoluene (DNT) was explored, showing how ethanol can influence the biodegradation of environmental pollutants. This research has implications for bioremediation strategies (Cheng et al., 1996).

Safety And Hazards

Ethanol-2,2,2-d3 is highly flammable and may cause respiratory irritation and skin irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be used when handling this substance .

Future Directions

The production of bioethanol, including isotope-labeled analogs like Ethanol-2,2,2-d3, is of great importance due to its potential as a renewable energy source. The second-generation ethanol (2GE) is currently still in development stages, looking for different alternatives according to each region under study .

properties

IUPAC Name

2,2,2-trideuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334030
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trideuterioethanol

CAS RN

1759-87-1
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1759-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol-2,2,2-d3
Reactant of Route 2
Ethanol-2,2,2-d3
Reactant of Route 3
Ethanol-2,2,2-d3
Reactant of Route 4
Ethanol-2,2,2-d3
Reactant of Route 5
Ethanol-2,2,2-d3
Reactant of Route 6
Ethanol-2,2,2-d3

Citations

For This Compound
30
Citations
JD Weibel, CF Jackels, RL Swofford - The Journal of chemical physics, 2002 - pubs.aip.org
The intracavity dye laser photoacoustic absorption spectra of ethanol, ethanol (1,1-d 2 ), and ethanol (2,2,2-d 3 ) are reported for the region 16 550–16 700 cm −1 , which contains the O–…
Number of citations: 40 pubs.aip.org
T Bernhard, H Zimmermann, U Haeberlen - Molecular Physics, 1992 - Taylor & Francis
In the clathrates of Dianin's compound the guests are trapped in cages formed by six host molecules. Two ethanol molecules can be enclosed by each cage. Deuteron nuclear magnetic …
Number of citations: 18 www.tandfonline.com
GD MADDING - 1966 - search.proquest.com
MASS SPECTRAL STUDY OF ALKYL ALKANESULFONATES MASS SPECTRAL STUDY OF ALKYL ALKANESULFONATES Full Text F 7-04(0 MA I )LJlNtj, (Aary 1 trail, i iOi)~ MA SS …
Number of citations: 2 search.proquest.com
CE Hudson, DJ McAdoo - Organic Mass Spectrometry, 1979 - Wiley Online Library
The mechanisms of formation of m/z 73 ions in the mass spectrum of the ionized title compound were investigated by deuterium substitution and by examining the decompositions of …
Number of citations: 29 onlinelibrary.wiley.com
DJ McAdoo, DN Witiak - Organic Mass Spectrometry, 1978 - Wiley Online Library
Ionized propanoic acid and its enol isomer lose Hin both normal and metastable decompositions. These C 3 H 6 O 2 ions lose their distinctness prior to undergoing metastable …
GM Whitesides, EJ Panek… - Journal of the American …, 1972 - ACS Publications
The thermal decomposition of neophyl (tri-«-butylphosphine) copper (I)(3) in ether solution at tempera-tures between 30 and 125 takes place in large part by a free-radical mechanism. …
Number of citations: 104 pubs.acs.org
PJ Smith, M Amin - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
To investigate the effect of the leaving group on the elimination reaction of 1-phenylethylammonium ions with sodium ethoxide in ethanol at 60 C, the reaction of seven different …
Number of citations: 15 cdnsciencepub.com
SA Locke, PB Shevlin - Organometallics, 1984 - ACS Publications
The cocondensation of cobalt atoms with ethylene at 77 K generates a labile cobalt-ethylene complex. Addition of either acetaldehyde or formaldehyde to this complex brings about …
Number of citations: 10 pubs.acs.org
PJ Wagner, RW Spoerke - Journal of the American Chemical …, 1969 - ACS Publications
The photorearrangement of various cyclic ketones to-alkenals in benzene is quenchedby dienes. Stern-Volmer plots furnish estimates of the rates at which the ketone triplets undergo a …
Number of citations: 92 pubs.acs.org
HC Brown, RD Bowen, HGM Edwards… - Journal of Raman …, 2007 - Wiley Online Library
The Raman spectra of 3‐(pent‐1‐enyl) methyl ether (3‐methoxypent‐1‐ene) and four deuterium‐labelled analogues are reported and discussed. Correlations between specific …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.